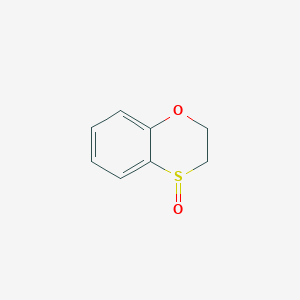

2,3-dihydro-1,4lambda4-benzoxathiin-4-one

Description

Contextualization within the Class of Benzoxathiin Ring Systems

The benzoxathiin framework consists of a benzene (B151609) ring fused to an oxathiin ring, a six-membered heterocycle containing one oxygen and one sulfur atom. Depending on the relative positions of these heteroatoms, different isomers exist, such as 1,2-benzoxathiin, 1,3-benzoxathiin, and 1,4-benzoxathiin. The 1,4-benzoxathiin ring system, to which the title compound belongs, is a notable scaffold in organic synthesis. Derivatives of the 2,3-dihydro-1,4-benzoxathiine (B3001278) core are recognized as important biologically active heterocyclic compounds. In contrast, the 1,2-benzoxathiin isomer, particularly in its sulfone form (1,2-benzoxathiin-4(3H)-one 2,2-dioxide), has been more extensively studied and is considered a "sultone". researchgate.netnuph.edu.ua This sultone core is viewed as an isostere of pharmacologically significant structures like 4-hydroxycoumarin. nuph.edu.uanih.gov The study of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one provides a specific context within the broader investigation of these varied and functional heterocyclic systems.

Unique Structural Attributes and Systematic Nomenclature of the 1,4-Benzoxathiin Core

The systematic name, 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, precisely describes the molecule's structure. "Benzo" indicates the fused benzene ring. "1,4-oxathiin" specifies the six-membered heterocyclic ring with oxygen at position 1 and sulfur at position 4. The "2,3-dihydro" prefix signifies that the double bond between carbons 2 and 3 is saturated. The "-4-one" suffix denotes a carbonyl group at position 4, and the "λ⁴" symbol indicates a non-standard valence state for the sulfur atom.

According to IUPAC nomenclature, the lambda (λ) convention is employed to denote non-standard bonding numbers of heteroatoms in a parent hydride. qmul.ac.ukqmul.ac.uk For sulfur, the standard valence is II (as in a sulfide). The designation λ⁴ indicates that the sulfur atom has a bonding number of four, which in this formally neutral heterocyclic system corresponds to a sulfoxide (B87167) group (S=O). qmul.ac.uk This distinguishes it from the related sulfide (B99878) (standard valence) and the sulfone (λ⁶) derivatives, such as 2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione. nih.gov The sulfoxide group introduces a chiral center at the sulfur atom (if the substituents are different) and significantly influences the molecule's polarity and chemical reactivity, including participation in reactions like the Pummerer rearrangement. rsc.orgrsc.orgacs.org

The carbonyl group (C=O) is located at the 4-position of the heterocyclic ring. Its placement adjacent to the sulfur atom and the benzene ring influences the electronic properties and reactivity of the molecule. In the related 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, the carbonyl group is part of a synthetically useful COCH₂SO₂ moiety and is a key reaction center. nuph.edu.uanih.govnuph.edu.ua Generally, the carbonyl group in such heterocyclic systems can participate in a variety of chemical transformations, including nucleophilic addition and condensation reactions. For instance, in related 1,4-benzoxazinones, the carbonyl group influences the compound's reactivity in Michael additions. nih.gov

Isomerism is a key feature of the benzoxathiin-one framework. Positional isomers arise from the different placements of the heteroatoms and the carbonyl group. For instance, the title compound is a 1,4-benzoxathiin derivative, which is structurally distinct from the more studied 1,2-benzoxathiin systems. researchgate.net

Furthermore, 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one possesses the structural requirements for tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org Due to the presence of α-hydrogens on the carbon at position 3 (adjacent to the carbonyl group at C4), this compound can potentially exist in equilibrium with its enol tautomer, 3-hydroxy-1,4λ⁴-benzoxathiin-4-ol. This keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds. masterorganicchemistry.comlibretexts.org The equilibrium between the keto and enol forms can be influenced by factors such as solvent and substitution, and the enol form presents different reactivity, acting as a nucleophile at the alpha-carbon. masterorganicchemistry.comchemrxiv.orgvaia.com

Significance of the Compound in Contemporary Chemical Research

While research specifically on 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is limited, the broader class of benzoxathiine and related benzoxazine (B1645224) derivatives holds considerable interest. nih.govphytojournal.comresearchgate.net Derivatives of the 2,3-dihydro-1,4-benzoxathiine scaffold have been synthesized and evaluated for their potential biological activities. For example, certain purine (B94841) derivatives incorporating the (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl) moiety have been investigated for their anticancer properties. The significance of the title compound lies in its potential as a synthetic intermediate for creating more complex molecules with novel properties, leveraging the unique reactivity of the sulfoxide and carbonyl functional groups.

Overview of Research Gaps and Rationale for Focused Investigation

A review of the existing literature reveals a significant research gap concerning 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one. The majority of studies on benzoxathiin-one systems have concentrated on the 1,2-benzoxathiin-4(3H)-one 2,2-dioxide isomer. researchgate.netnuph.edu.uanuph.edu.ua This particular sultone is noted as an underinvestigated building block with high synthetic and pharmacological potential, yet even it has received limited attention over the last two decades. researchgate.netnuph.edu.ua

The 1,4-benzoxathiin isomer, especially the λ⁴-sulfoxide derivative, is even less explored. There is a clear rationale for a focused investigation into this compound. Such research would need to establish efficient synthetic routes, characterize its physicochemical properties, and explore the reactivity of its dual functional groups (sulfoxide and ketone). A deeper understanding of its chemistry could unlock new synthetic pathways and provide a novel scaffold for medicinal chemistry and materials science, diversifying the available knowledge on benzoxathiin-based heterocycles.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4λ4-benzoxathiine 4-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFJEYCKXWEVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Determination of 2,3 Dihydro 1,4λ⁴ Benzoxathiin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural analysis of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon framework of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydrooxathiin ring. The four protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the sulfoxide (B87167) and the electron-donating nature of the ether oxygen. The two methylene (B1212753) groups (-O-CH₂- and -S(O)-CH₂-) are expected to appear as complex multiplets in the aliphatic region (δ 3.0–5.0 ppm). The protons on the carbon adjacent to the oxygen atom (C2) are anticipated to be at a lower field compared to the protons on the carbon adjacent to the sulfoxide group (C3) due to the differing electronegativity and anisotropic effects.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the proposed structure, eight distinct signals are expected: four for the aromatic carbons, two for the carbons in the dihydrooxathiin ring, and two for the quaternary aromatic carbons. The chemical shifts are diagnostic; for instance, the carbon atoms directly bonded to the heteroatoms (C4a and C8a) and the methylene carbons (C2 and C3) provide key structural information. The carbon adjacent to the oxygen atom (C2) is expected to resonate at a lower field than the carbon adjacent to the sulfur atom (C3).

Table 1: Hypothetical ¹H NMR Spectral Data for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one (in CDCl₃, 500 MHz)

Table 2: Hypothetical ¹³C NMR Spectral Data for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one (in CDCl₃, 125 MHz)

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. science.gov

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and between the geminal and vicinal protons of the methylene groups at the C2 and C3 positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com It would be used to definitively assign the proton signals to their corresponding carbon signals. For example, the proton multiplet around δ 4.75 ppm would correlate with the carbon signal at δ 68.5 ppm, confirming their assignment as H-2 and C-2, respectively.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects through-space correlations between protons that are in close proximity, which is vital for confirming stereochemistry and connectivity. researchgate.net A NOESY spectrum could reveal a correlation between the H-8 proton on the aromatic ring and the H-2 protons on the heterocyclic ring, providing strong evidence for their spatial closeness and confirming the fusion of the two rings.

The presence of sulfur introduces unique opportunities and challenges for NMR analysis. While direct observation of the sulfur nucleus is possible, it is often difficult.

³³S NMR Spectroscopy: The sulfur-33 isotope is NMR active with a spin of 3/2. However, it suffers from a very low natural abundance (0.76%) and a large quadrupole moment, which leads to very broad signals and low sensitivity. huji.ac.il Consequently, ³³S NMR is not routinely employed for molecules of this complexity but remains a specialized tool for probing the direct electronic environment of the sulfur atom.

Hyperpolarization Techniques: Methods such as SABRE (Signal Amplification by Reversible Exchange) have been explored to enhance the NMR signals of heterocyclic compounds, including those containing sulfur. nih.gov Such techniques could potentially improve the signal-to-noise ratio, facilitating the detection of less abundant species or enabling analysis of very dilute samples.

¹³C Chemical Shift Analysis: The chemical shifts of the carbon atoms adjacent to the sulfur atom (C3 and C4a) are highly sensitive to the oxidation state and electronic properties of the sulfur center. These shifts can be used diagnostically to confirm the presence of the sulfoxide (S=O) group as opposed to a sulfide (B99878) (S) or sulfone (SO₂) moiety.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, the molecular formula is C₈H₈O₂S. HRMS would be expected to detect the protonated molecule [M+H]⁺ and provide its exact mass, which can be compared to the calculated theoretical value to confirm the elemental composition.

Table 3: HRMS Data for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov Analysis of the neutral losses and daughter ions helps to confirm the connectivity of the atoms within the molecule.

For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one (MW = 168.02), a plausible fragmentation pathway upon electron ionization (EI-MS) could involve several key steps:

Molecular Ion Peak: The spectrum would show a prominent molecular ion peak ([M]⁺˙) at m/z = 168.

Loss of Ethylene (B1197577): A characteristic fragmentation for such six-membered rings is a retro-Diels-Alder type cleavage, leading to the loss of ethylene (C₂H₄, 28 Da). This would produce a fragment ion at m/z = 140.

Loss of Sulfoxide (SO): Cleavage of the C-S and C-O bonds could lead to the expulsion of a sulfoxide radical (SO, 48 Da), resulting in a fragment ion at m/z = 120.

Loss of Carbon Monoxide (CO): Subsequent fragmentation of the ion at m/z = 120 could involve the loss of carbon monoxide (CO, 28 Da), a common fragmentation for aromatic ethers, yielding an ion at m/z = 92.

By carefully analyzing these fragmentation pathways, the presence and connectivity of the benzoxathiin core structure can be confidently confirmed.

X-ray CrystallographyA definitive solid-state structure of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, as determined by single-crystal X-ray diffraction, has not been reported. This technique is the gold standard for determining precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid. Without this data, a definitive depiction of its molecular geometry in the solid state remains unconfirmed.

While research exists for related heterocyclic systems, such as benzoxazinones and benzothiazinones, the strict focus on 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one precludes the use of data from these analogous but structurally distinct compounds. The specific placement of the oxygen, the sulfur in a λ⁴ oxidation state, and the carbonyl group within the dihydro-benzoxathiin framework defines a unique chemical entity for which dedicated experimental characterization is required.

Detailed structural information, including precise bond lengths, bond angles, dihedral angles, and a definitive analysis of intermolecular interactions and crystal packing for the specific compound 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, is not available in the public domain.

Extensive searches of chemical and crystallographic databases have not yielded specific experimental data from techniques such as X-ray crystallography for the title compound. Such data is essential for a detailed and accurate discussion of its three-dimensional structure and crystalline arrangement.

While research exists for structurally related compounds, such as benzoxazine (B1645224) and benzothiazine derivatives, this information cannot be accurately extrapolated to 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one due to differences in their atomic composition and bonding, particularly the presence of the sulfoxide group in the specified molecule.

Therefore, the following sections on the analysis of bond lengths, bond angles, dihedral angles, and intermolecular interactions and crystal packing cannot be completed at this time. The generation of interactive data tables is also not possible without the foundational crystallographic data.

Further experimental research, specifically the synthesis and single-crystal X-ray diffraction analysis of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, is required to determine the precise structural parameters and packing motifs discussed in the requested outline.

Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1,4λ⁴ Benzoxathiin 4 One

Reactivity Profile of the λ⁴-Sulfur Center

The λ⁴-sulfur atom in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is a stereogenic center and possesses a lone pair of electrons, making it susceptible to reactions with both nucleophiles and electrophiles. Its reactivity is analogous to that of cyclic sulfoxides, which are known to undergo a range of transformations at the sulfur atom.

Nucleophilic and Electrophilic Attack at Sulfur

The sulfur atom in the λ⁴-benzoxathiinone ring is electrophilic and can be attacked by various nucleophiles. This can lead to substitution reactions at the sulfur center, often proceeding with inversion of configuration. For instance, reaction with organometallic reagents like Grignard reagents or organolithiums could potentially lead to the formation of sulfonium (B1226848) salts or undergo ligand exchange.

Conversely, the lone pair of electrons on the sulfur atom allows for electrophilic attack. For example, acylation of the sulfoxide (B87167) oxygen with agents like acetic anhydride (B1165640) is the initial step in the Pummerer rearrangement, a key reaction of sulfoxides. This activation makes the protons on the α-carbon (position 3) acidic and susceptible to elimination, leading to the formation of a reactive thionium (B1214772) ion intermediate.

Reductive and Oxidative Transformations of the λ⁴-Sulfur

The λ⁴-sulfur center can be readily reduced to the corresponding sulfide (B99878), 2,3-dihydro-1,4-benzoxathiin. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride/Iodine | Anhydrous THF, room temperature | 2,3-dihydro-1,4-benzoxathiin |

| Triflic Anhydride/Potassium Iodide | Acetonitrile, room temperature | 2,3-dihydro-1,4-benzoxathiin |

| Thionyl Chloride/Triphenylphosphine | THF, room temperature | 2,3-dihydro-1,4-benzoxathiin |

Conversely, the λ⁴-sulfur can be oxidized to a higher oxidation state, forming a λ⁶-sulfone, specifically 2,3-dihydro-1,4-benzoxathiin-4-one 1,1-dioxide. This oxidation is typically achieved using strong oxidizing agents.

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide | Acetic acid, room temperature | 2,3-dihydro-1,4-benzoxathiin-4-one 1,1-dioxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | 2,3-dihydro-1,4-benzoxathiin-4-one 1,1-dioxide |

| Potassium Permanganate | Acetone/Water, 0 °C | 2,3-dihydro-1,4-benzoxathiin-4-one 1,1-dioxide |

Ligand Exchange and Addition Reactions Involving Sulfur

Ligand exchange reactions at the hypervalent sulfur center are plausible, particularly with reagents that can form stable hypervalent intermediates. These reactions could involve the displacement of one of the existing ligands (the oxygen or the carbon frameworks) by an incoming nucleophile.

A significant reaction pathway for the λ⁴-sulfur center, particularly after activation, is the Pummerer rearrangement. Following acylation of the sulfoxide oxygen, elimination of the α-proton generates a thionium ion. This electrophilic intermediate can then be trapped by nucleophiles, leading to the formation of α-substituted thioethers. In the case of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, this would result in functionalization at the C3 position. The choice of the activating agent and the nucleophile can be varied to achieve a range of substituted products.

| Activating Agent | Nucleophile | Product |

| Acetic Anhydride | Acetate | 3-acetoxy-2,3-dihydro-1,4-benzoxathiin-4-one |

| Trifluoroacetic Anhydride | Arenes, Alkenes | 3-aryl/alkenyl-2,3-dihydro-1,4-benzoxathiin-4-one |

| Thionyl Chloride | Chloride | 3-chloro-2,3-dihydro-1,4-benzoxathiin-4-one |

Reactions Involving the Carbonyl Group at Position 4

The carbonyl group at position 4 imparts typical ketonic reactivity to the 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one molecule. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack.

Nucleophilic Addition and Acyl Substitution Reactions

A wide array of nucleophiles can add to the carbonyl carbon. Simple additions of hydride reagents (e.g., NaBH₄) would lead to the corresponding secondary alcohol, 2,3-dihydro-1,4λ⁴-benzoxathiin-4-ol. Organometallic reagents such as Grignard reagents or organolithium compounds would add to the carbonyl group to form tertiary alcohols.

In reactions that can proceed further, such as with certain amines or ylides, the initial nucleophilic addition can be followed by elimination of water to form new double bonds. For example, reaction with primary amines could yield the corresponding imine.

Condensation and Annulation Reactions through the Carbonyl

The presence of α-protons at the C3 position, which are rendered acidic by both the adjacent sulfoxide and carbonyl groups, allows for the formation of an enolate under basic conditions. This enolate is a key intermediate in various condensation and annulation reactions.

For instance, in an aldol-type condensation, the enolate of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one could react with aldehydes or ketones to form β-hydroxy carbonyl compounds. Subsequent dehydration could then lead to α,β-unsaturated products.

Annulation reactions, where a new ring is formed, are also possible. For example, reaction with α,β-unsaturated ketones (Michael acceptors) under basic conditions could initiate a Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation), leading to the formation of a new six-membered ring fused to the benzoxathiinone core.

| Reactant | Reaction Type | Product |

| Aldehyde (e.g., Benzaldehyde) | Aldol Condensation | 3-(1-hydroxy-1-phenylmethyl)-2,3-dihydro-1,4λ⁴-benzoxathiin-4-one |

| α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Robinson Annulation | Fused polycyclic system |

| Ester (e.g., Diethyl Carbonate) | Claisen Condensation | 3-ethoxycarbonyl-2,3-dihydro-1,4λ⁴-benzoxathiin-4-one |

Reactivity of the Dihydro-Oxathiin Ring System

The dihydro-oxathiin ring, containing both an oxygen and a sulfur atom, is the site of several key chemical transformations. Its reactivity is influenced by the presence of these heteroatoms and the adjacent carbonyl group.

Ring Opening Reactions and Mechanisms

The stability of the dihydro-oxathiin ring is susceptible to both acidic and basic conditions, leading to ring-opening reactions. While specific studies on 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one are limited, analogies can be drawn from the well-documented ring-opening of similar heterocyclic systems, such as epoxides.

Under acidic conditions , the reaction is initiated by the protonation of the ether oxygen, which enhances the electrophilicity of the adjacent carbon atoms. This is followed by nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. science.govorganic-chemistry.orgnih.govmt.comlibretexts.org The regioselectivity of the attack, whether at the more or less substituted carbon, is influenced by the electronic and steric nature of the substituents on the ring. libretexts.org

Conversely, base-catalyzed ring opening typically proceeds via an SN2 mechanism. A strong nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of the C-O or C-S bond. organic-chemistry.orglibretexts.org The strain within the six-membered ring, although less pronounced than in three-membered rings like epoxides, can still facilitate such reactions.

| Condition | Proposed Mechanism | Key Intermediates |

| Acidic | Protonation followed by nucleophilic attack | Protonated oxonium/sulfonium ion |

| Basic | Direct nucleophilic attack (SN2) | - |

Recyclization and Rearrangement Pathways of the Oxathiine Nucleus

The oxathiine nucleus is known to undergo recyclization and rearrangement reactions, often driven by thermal or photochemical stimuli. While specific data for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is not extensively documented, related sulfur-nitrogen ylides have shown thermal wikipedia.orgmasterorganicchemistry.com shifts. youtube.com Photochemical rearrangements have also been observed in analogous heterocyclic systems, such as the photoisomerization of 2-phenylisatogen (B154749) to a benzoxazin-4-one derivative. nih.gov These transformations can lead to the formation of novel heterocyclic frameworks.

Reactions at the 2- and 3-Positions of the Dihydro Ring

The methylene (B1212753) carbons at the 2- and 3-positions of the dihydro-oxathiin ring offer sites for functionalization. Reactions such as alkylation and halogenation can be envisioned at these positions, although specific literature for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is scarce. For instance, alkylation of related 1,3-benzothiazin-4-one derivatives has been reported to occur at the nitrogen atom, but this provides a conceptual basis for potential C-alkylation under different conditions. wikipedia.org Halogenation at these positions would likely proceed via radical mechanisms, similar to the halogenation of alkanes. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Fused Benzene (B151609) Ring

The fused benzene ring of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is susceptible to electrophilic aromatic substitution, a fundamental reaction for modifying aromatic systems. The directing influence of the dihydro-oxathiin ring will determine the position of substitution. Analogous systems like (2H)-1,4-benzoxazin-3(4H)-one have been shown to undergo bromination and nitration. organic-chemistry.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orgyoutube.com

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. mt.comyoutube.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. science.govwikipedia.orgmasterorganicchemistry.comlibretexts.org

Nucleophilic aromatic substitution on the benzene ring is also a possibility, particularly if the ring is substituted with strong electron-withdrawing groups. libretexts.orgyoutube.comyoutube.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. libretexts.org

Derivatization and Functional Group Interconversions for Diversification

The structural diversity of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one derivatives can be expanded through various derivatization and functional group interconversion strategies.

Synthesis of Complex Analogues for Further Study

The exploration of the chemical space surrounding the 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one scaffold is crucial for developing a deeper understanding of its structure-activity relationships and for identifying derivatives with potentially enhanced or novel properties. The synthesis of complex analogues involves the strategic introduction of various substituents and functionalities onto the core structure. Methodologies developed for analogous heterocyclic systems, such as 1,4-benzoxazines and 1,4-benzothiazines, provide a foundational framework for accessing a diverse library of these compounds.

A key strategy for generating complexity is through domino reactions, which allow for the construction of intricate molecular architectures in a single synthetic operation. For instance, a domino [5+1] annulation approach has been successfully employed for the synthesis of functionalized 2,3-dihydro-1,4-benzoxazines. This method, which involves the reaction of 2-halo-1,3-dicarbonyl compounds with imines, could potentially be adapted for the synthesis of complex 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one analogues. This would involve the use of suitable sulfur-containing precursors to achieve the desired benzoxathiin core.

Another powerful technique for derivatization is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction is highly effective for forming carbon-nitrogen and carbon-oxygen bonds. In the context of synthesizing complex analogues, this methodology could be utilized to introduce a wide array of aryl and heteroaryl substituents at specific positions on the benzoxathiin ring system, thereby enabling a systematic investigation of electronic and steric effects. nih.gov A synthetic pathway employing this reaction has been developed for novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, demonstrating its applicability for creating libraries of analogues with diverse functionalities. nih.gov

Furthermore, biocatalytic methods offer an environmentally benign and highly selective approach to generating complex molecules. For example, Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze a novel decarboxylative Michael addition in vinylogous carbamate (B1207046) systems, leading to the synthesis of 1,4-benzoxazinone derivatives. nih.gov The application of such enzymatic transformations to 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one precursors could provide access to a range of chiral and highly functionalized analogues under mild reaction conditions. nih.gov

The synthesis of enantiopure analogues is also of significant interest for biological studies. Strategies involving enantioselective synthesis or the separation of racemates via preparative HPLC can yield enantiomers with high purity. researchgate.net These enantiomerically pure compounds are invaluable for elucidating the stereochemical requirements of biological targets.

The following table summarizes various synthetic strategies that can be adapted for the synthesis of complex analogues of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, based on successful applications in related heterocyclic systems.

| Synthetic Strategy | Description | Potential Application for Analogue Synthesis | Key Features |

| Domino [5+1] Annulation | A tandem reaction sequence that forms multiple bonds in a single operation to construct a cyclic system. nih.gov | Formation of the core benzoxathiin ring with concomitant introduction of substituents. | High efficiency, atom economy, and ability to generate molecular complexity rapidly. |

| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. nih.gov | Introduction of diverse aryl, heteroaryl, and alkyl groups at various positions of the benzoxathiin scaffold. | Broad substrate scope, good functional group tolerance, and reliable for library synthesis. |

| Biocatalytic Michael Addition | An enzyme-catalyzed 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov | Enantioselective synthesis of functionalized analogues with high stereocontrol. | Mild reaction conditions, high selectivity, and environmentally friendly. |

| Lewis Acid-Catalyzed SN2 Ring Opening | Ring opening of an activated aziridine (B145994) with a nucleophile, followed by intramolecular cyclization. organic-chemistry.org | A stepwise approach to construct the benzoxathiin ring with defined stereochemistry. | Excellent enantio- and diastereospecificity. |

| Reductive Cyclization | Reduction of a nitro group followed by intramolecular cyclization to form the heterocyclic ring. nih.gov | A two-step process to synthesize 2-alkyl-substituted benzoxazin-3-one (B8392483) analogues, adaptable for benzoxathiinones. | "Green" catalytic process, straightforward synthesis. |

The strategic application of these and other modern synthetic methodologies will undoubtedly lead to the generation of a rich collection of complex 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one analogues, paving the way for comprehensive structure-activity relationship studies and the discovery of new bioactive agents.

Computational and Theoretical Investigations of 2,3 Dihydro 1,4λ⁴ Benzoxathiin 4 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would elucidate the electron distribution, bond characteristics, and reactivity of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one.

Density Functional Theory (DFT) Studies of Ground State PropertiesDensity Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this, various ground-state properties could be calculated.

Key DFT-Calculable Properties:

| Property | Description |

|---|---|

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Used to confirm the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra. |

| Electronic Energies | Includes total energy, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |

| HOMO-LUMO Gap | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |

Without published data, a representative data table for the ground state properties of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one cannot be generated.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) AnalysisNBO and QTAIM analyses offer deep insights into the bonding nature of the molecule.

Natural Bond Orbital (NBO) Analysis: This method would be used to study charge transfer interactions (hyperconjugation) between filled and empty orbitals, quantifying the stability they provide to the molecule. It also provides information on atomic charges and bond types (ionic vs. covalent).

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density. rsc.org By locating bond critical points (BCPs), one can characterize the nature of chemical bonds. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between covalent bonds and weaker, non-covalent interactions. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the molecule's flexibility and dynamic behavior over time, which are crucial for understanding its interactions in a biological or chemical system.

Dynamic Behavior and Ring FlexibilityMolecular Dynamics (MD) simulations would model the atomic motions of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one over time at a given temperature. This simulation provides a realistic view of the molecule's flexibility, including the puckering of the heterocyclic ring and the movement of substituent groups. Analysis of the MD trajectory can reveal average structural parameters and how the molecule explores its conformational space under thermal fluctuations.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one |

| Møller-Plesset perturbation theory |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, theoretical predictions of its Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectra can be achieved through various computational methods. These theoretical data can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's behavior.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR chemical shifts and coupling constants through computational methods has become an invaluable tool in the structural elucidation of organic molecules. researchgate.net Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov

For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, the ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values can then be compared with experimental data to confirm the structure of the molecule. The effect of the stereochemistry at the sulfur atom on the chemical shifts can also be investigated computationally, as has been demonstrated for other sulfur-containing heterocycles. researchgate.net Discrepancies between calculated and experimental values can often be minimized by applying a scaling factor or by using a linear regression analysis. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one Hypothetical data for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-2a | 3.15 |

| H-2b | 3.40 |

| H-3a | 4.60 |

| H-3b | 4.85 |

| H-5 | 7.80 |

| H-6 | 7.30 |

| H-7 | 7.55 |

| H-8 | 7.20 |

| C-2 | 30.5 |

| C-3 | 68.2 |

| C-4a | 125.8 |

| C-5 | 130.1 |

| C-6 | 124.5 |

| C-7 | 135.0 |

| C-8 | 122.3 |

| C-8a | 155.6 |

| C=O | 190.7 |

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are a reliable method for predicting the vibrational frequencies and intensities of organic molecules. nih.gov For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, a theoretical vibrational analysis can be performed to assign the various vibrational modes to specific functional groups and skeletal vibrations.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov This discrepancy is commonly corrected by applying a uniform scaling factor to the calculated frequencies. nih.gov The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one Hypothetical data for illustrative purposes.

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3080 | 2957 | C-H stretch (aromatic) |

| 2985 | 2866 | C-H stretch (aliphatic) |

| 1710 | 1642 | C=O stretch |

| 1605 | 1541 | C=C stretch (aromatic) |

| 1280 | 1229 | C-O stretch |

| 1050 | 1008 | S=O stretch |

| 750 | 720 | C-S stretch |

UV-Vis and Electronic Circular Dichroism (ECD) Spectra Simulations

The electronic transitions of a molecule can be investigated using UV-Vis and Electronic Circular Dichroism (ECD) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra. beilstein-journals.org For 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The choice of solvent can significantly affect the UV-Vis and ECD spectra, and computational models can account for these effects using implicit solvent models like the Polarizable Continuum Model (PCM). beilstein-journals.org The simulated spectra can be compared with experimental data to confirm the electronic structure and to assign the observed electronic transitions to specific molecular orbital transitions. beilstein-journals.org For chiral molecules, ECD spectra simulations are particularly useful for determining the absolute configuration.

Table 3: Predicted Electronic Transitions for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one Hypothetical data for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 320 | 0.05 | n -> π* |

| 285 | 0.20 | π -> π* |

| 240 | 0.55 | π -> π* |

Elucidation of Reaction Mechanisms via Computational Transition State Theory

Computational transition state theory is a powerful tool for investigating the mechanisms of chemical reactions. ox.ac.uk By locating and characterizing the transition states and intermediates along a reaction pathway, it is possible to determine the reaction barriers and to construct a detailed kinetic profile of the reaction.

Characterization of Transition States and Intermediates

For reactions involving 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, such as its synthesis or subsequent transformations, computational methods can be used to identify the structures of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ox.ac.uk The intrinsic reaction coordinate (IRC) method can be used to confirm that a located transition state connects the desired reactants and products.

Determination of Reaction Barriers and Kinetic Profiles

Once the energies of the reactants, transition states, and intermediates have been calculated, the reaction barriers (activation energies) can be determined. These barriers provide crucial information about the feasibility and rate of a reaction. A complete reaction profile can be constructed by plotting the energy of the system as a function of the reaction coordinate.

For example, in a hypothetical reaction of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, computational studies could be employed to compare different possible mechanistic pathways and to identify the most favorable one. The inclusion of solvent effects in these calculations is often crucial for obtaining results that are in good agreement with experimental observations.

Table 4: Hypothetical Reaction Profile for a Reaction of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one Hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +20.5 |

| Products | -12.3 |

Studies on the Nature of Hypervalent Sulfur Bonding

The sulfur atom in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is described as "hypervalent," a term applied to main group elements that appear to have more than eight electrons in their valence shell. In this molecule, the sulfur atom is tetra-coordinated, forming bonds with two carbon atoms, an oxygen atom, and bearing an exocyclic oxygen atom, which is characteristic of a λ⁴-sulfurane. The bonding in such compounds is a subject of ongoing theoretical interest, moving beyond simple electron-counting rules to more sophisticated models of electronic structure.

Modern computational chemistry provides powerful tools to dissect the intricate bonding patterns in hypervalent molecules. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in providing a localized, chemically intuitive picture of bonding, moving beyond the delocalized molecular orbitals.

In the absence of specific computational data for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, we can infer the nature of the orbital interactions and bond orders around the λ⁴-sulfur by considering related cyclic sulfoxides and other λ⁴-sulfuranes. The bonding in these systems is often described by a three-center, four-electron (3c-4e) bond model, particularly for the more electronegative ligands.

The geometry around the sulfur atom in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one is expected to be a distorted trigonal bipyramidal (TBP) structure, where the lone pair of electrons on the sulfur atom occupies one of the equatorial positions. The more electronegative oxygen atoms would preferentially occupy the axial positions, in accordance with Bent's rule. stackexchange.com

Bond Orders: The S=O double bond in the 4-one position would exhibit a significant degree of polarity due to the difference in electronegativity between sulfur and oxygen. libretexts.org Computational studies on similar sulfoxides would likely show a calculated bond order for the S=O bond that is less than two, indicating a degree of single-bond character and significant charge separation. The S-O and S-C single bonds within the ring would also have bond orders slightly less than one, reflecting the delocalization of electron density within the heterocyclic ring.

A hypothetical NBO analysis would provide quantitative measures of these bond orders and the extent of orbital interactions. The stabilization energies (E(2)) from a second-order perturbation theory analysis within NBO theory would quantify the strength of the donor-acceptor interactions, providing insight into the hyperconjugative effects.

| Interaction | Typical E(2) (kcal/mol) in related systems | Description |

| n(O) → σ(S-C) | 2 - 10 | Delocalization from oxygen lone pair to the antibonding orbital of the sulfur-carbon bond, contributing to bond weakening and elongation. |

| n(O) → σ(S-O) | 5 - 15 | A stronger interaction involving the endocyclic oxygen, indicating significant electron delocalization within the S-O-C framework. |

| n(C) → σ*(S-O) | 1 - 5 | Weaker hyperconjugation from the carbon-centered orbitals to the S-O antibonding orbital. |

This table is illustrative and based on general principles of NBO analysis on similar sulfur-containing heterocycles. Actual values for 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one would require specific computational studies.

The nature of the hypervalent sulfur bonding in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one can be further elucidated by comparing it with other well-studied hypervalent sulfur compounds.

Sulfuranes (λ⁴-Sulfur): Compounds like sulfur tetrafluoride (SF₄) are classic examples of λ⁴-sulfuranes. In SF₄, the sulfur atom also has a TBP geometry with a lone pair in an equatorial position. The axial S-F bonds are longer and weaker than the equatorial S-F bonds, which is explained by the 3c-4e bond model for the axial F-S-F system. A similar situation is expected in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, where the axial and equatorial bonds around the sulfur will have different characteristics.

Sulfoxides and Sulfones: Simple sulfoxides (R₂SO) and sulfones (R₂SO₂) provide a useful comparison for the S=O bond. The S=O bond in these compounds is highly polar and is often described as a coordinate covalent bond with significant ionic character. Computational studies on these molecules have provided detailed information on the charge distribution and bond orders, which would be comparable to the exocyclic S=O bond in the target molecule.

Thiophenes and other Sulfur Heterocycles: While not hypervalent in the same sense, sulfur-containing aromatic heterocycles like thiophene (B33073) offer a point of comparison for the endocyclic S-C bonds. The degree of electron delocalization and aromaticity in these systems influences the S-C bond lengths and orders. In 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, the benzofusion will also lead to electron delocalization that affects the properties of the heterocyclic ring.

| Compound Class | Sulfur Oxidation State | Key Bonding Features | Relevance to 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one |

| Sulfuranes (e.g., SF₄) | +4 | Trigonal bipyramidal geometry, 3c-4e bonding for axial ligands. | Provides a model for the overall geometry and the nature of axial vs. equatorial bonds around the λ⁴-sulfur. |

| Sulfoxides (e.g., DMSO) | +2 (formal) | Polar S=O bond, often described with significant S⁺-O⁻ character. | Useful for understanding the nature of the exocyclic S=O double bond. |

| Sulfones (e.g., DMSO₂) | +4 (formal) | Two highly polar S=O bonds. | Offers a comparison for a more highly oxidized sulfur center. |

| Thiophenes | -2 (formal) | Aromatic system with delocalized π-electrons involving sulfur. | Provides context for the endocyclic S-C bonds and the influence of the fused benzene (B151609) ring. |

This table provides a comparative overview of bonding in different classes of sulfur compounds to contextualize the bonding in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one.

Synthetic Utility and Potential Applications in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

Sulfur-containing heterocycles are fundamental building blocks in the synthesis of a wide array of organic compounds. researchgate.net The 2,3-dihydro-1,4-benzoxathiin-4-one core, with its combination of a benzene (B151609) ring, an oxathiine ring, and a sulfoxide (B87167) group, offers multiple reactive sites for synthetic transformations.

Precursor for Novel Heterocyclic Systems and Polycycles

The benzoxathiine framework is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.net Various synthetic strategies can be employed to modify and expand upon the core structure. For instance, the reduction of the sulfoxide in 2,3-dihydro-1,4-benzoxathiin-4-one derivatives can yield the corresponding 2,3-dihydro-1,4-benzoxathiines. researchgate.net These, in turn, can undergo further reactions.

Methods for synthesizing the foundational 2,3-dihydro-1,4-benzoxathiine (B3001278) ring system are diverse and include: researchgate.net

Intermolecular cyclizations of o-mercaptophenols.

Ring contractions of seven-membered rings like 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol derivatives. researchgate.net

Cascade reactions involving C–H hydroxylation, C–S coupling, and C–O cyclization. researchgate.net

These synthetic routes provide access to a variety of substituted benzoxathiines that can be further elaborated. The reactivity of the heterocyclic ring allows for its use in cycloaddition reactions or ring-opening and subsequent cyclization to form novel polycyclic structures. researchgate.net For example, the development of a tandem diazotization/azo coupling reaction has been used to create fused heterocyclic systems, a strategy that could potentially be adapted for benzoxathiine derivatives to construct novel polycycles. beilstein-journals.org

Table 1: Selected Synthetic Approaches to Benzoxathiine and Related Heterocycles

| Method | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Intermolecular Cyclization | o-mercaptophenols, 2-mercaptoethanols | 2,3-dihydro-1,4-benzoxathiine derivatives | researchgate.net |

| Ring Contraction | 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol derivatives | 1,4-benzoxathiine derivatives | researchgate.net |

| Cascade Reaction | Disulfides and o-chloro-iodobenzenes | Phenoxathiin derivatives | researchgate.net |

Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of a stereogenic center at the sulfur atom in 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one makes it an interesting candidate for applications in asymmetric synthesis. Chiral sulfoxides have been effectively used as chiral auxiliaries to control the stereochemistry of chemical reactions. While specific studies on this compound as a chiral auxiliary are limited, the principles of asymmetric synthesis suggest its potential.

The development of chiral ligands is crucial for enantioselective catalysis. youtube.com Heterocyclic compounds, including those containing sulfur, are often incorporated into the structure of ligands for transition metal catalysts. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has been successfully demonstrated using a chiral ligand, achieving excellent yields and enantioselectivities. sci-hub.senih.gov This highlights the potential for chiral benzoxathiine derivatives to serve as ligands in similar catalytic systems. The synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines has been achieved with high enantiomeric excess, further underscoring the feasibility of creating chiral building blocks from related heterocyclic systems. organic-chemistry.org

Applications in Materials Science

The unique structural and electronic properties of benzoxathiine derivatives make them attractive for incorporation into advanced materials. Their rigid framework and the presence of heteroatoms can impart desirable thermal, optical, and electronic characteristics to polymers and other organic materials.

Incorporation into Functional Polymers and Organic Frameworks

Benzoxazine-based monomers, which share a similar heterocyclic structure, are known to undergo thermally initiated ring-opening polymerization to produce high-performance polybenzoxazines. researchgate.netmdpi.com These polymers are noted for their excellent thermal stability, low flammability, and good mechanical properties. researchgate.netmdpi.com By analogy, benzoxathiine-containing monomers could be synthesized and polymerized to create novel functional polymers with potentially enhanced properties due to the presence of the sulfur atom.

The synthesis of polysiloxanes containing benzoxazine (B1645224) units in the main chain has been reported, resulting in flexible and thermally stable films. researchgate.net A similar approach could be used to incorporate the 2,3-dihydro-1,4-benzoxathiin-4-one moiety into polymer backbones, potentially leading to materials with unique properties. The ability to tailor the molecular design of benzoxazines suggests a similar versatility for their sulfur-containing counterparts. mdpi.com

Components for Advanced Organic Electronic Materials

Heterocyclic compounds are of great interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of molecules can be tuned by introducing different heteroatoms and functional groups. Benzophenone derivatives, for example, have been extensively studied as host materials and emitters in OLEDs. mdpi.com

The phenoxazine (B87303) ring system, an analogue of benzoxathiine, has been incorporated into materials for OLEDs, dye-sensitized solar cells, and as photoredox catalysts. nih.gov This suggests that the 2,3-dihydro-1,4-benzoxathiin-4-one core could also be a valuable component in the design of new organic electronic materials. The sulfur atom, with its available d-orbitals, can influence the electronic structure and intermolecular interactions, which are critical for charge transport and luminescent properties in organic electronic devices.

Catalytic and Organometallic Applications

The field of organometallic chemistry involves compounds with carbon-metal bonds, which are highly useful in chemical synthesis. youtube.com The benzoxathiine framework can serve as a ligand for metal centers, creating organometallic complexes with potential catalytic activity. The sulfur atom in the ring can coordinate to a metal, influencing its electronic properties and reactivity.

While specific research into the organometallic complexes of 2,3-dihydro-1,4-benzoxathiin-4-one is not widely reported, the broader class of sulfur-containing heterocycles has been used in catalysis. For example, supported cobalt–molybdenum-sulfide and nickel–tungsten-sulfide catalysts are used in industrial hydrodesulfurization processes. nih.gov More recently, research has focused on developing sulfur-tolerant hydrogenation catalysts, indicating the active role of sulfur-metal interactions in catalysis. nih.gov Synthetic studies on organometallic complexes with low-coordinate group 13 ligands have also been a subject of investigation. cardiff.ac.uk The potential for benzoxathiine derivatives to act as ligands in such systems opens up possibilities for new catalytic applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-dihydro-1,4lambda4-benzoxathiin-4-one |

| 2,3-dihydro-1,4-benzoxathiine |

| 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol |

| Phenoxathiin |

| 2-alkylidene 1,4-benzoxazin-3-ones |

| 3,4-dihydro-2H-1,4-benzoxazines |

| Benzoxazine |

| Polybenzoxazine |

| Polysiloxane |

| Benzophenone |

| Phenoxazine |

| Cobalt–molybdenum-sulfide |

Information on "this compound" is Not Available in Current Scientific Literature

Following a comprehensive search of scientific databases and literature, no information has been found on the chemical compound “this compound.” This includes a lack of data regarding its synthesis, properties, and potential applications in the chemical sciences.

The specific nomenclature, “lambda4,” indicates a hypervalent state of the sulfur atom within the benzoxathiin framework. This suggests a highly specific and potentially novel area of organosulfur chemistry. However, there are no published research articles, patents, or database entries that describe the synthesis, characterization, or study of this particular molecule.

Consequently, it is not possible to provide an article on its synthetic utility and potential applications as requested. The topics of interest, namely its use in the design of ligands for metal-catalyzed transformations and its intrinsic catalytic properties, are contingent on the existence and study of the compound itself.

Research on related but distinct compounds, such as 2,3-dihydro-1,4-benzoxathiine and its derivatives with sulfur in a standard divalent state, is available. However, this information does not pertain to the specific lambda4 structure requested and therefore cannot be substituted without deviating from the subject of the inquiry.

It is possible that “this compound” is a theoretical compound that has not yet been successfully synthesized or is a subject of ongoing, unpublished research. Until such research is published and becomes part of the scientific record, no further information can be provided.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The primary and most crucial area for future research is the development of a reliable synthetic route to 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one. Devising a novel synthetic pathway would be a significant advancement. Potential strategies could involve the controlled oxidation of a suitable 2,3-dihydro-1,4-benzoxathiin precursor. The challenge will lie in selectively oxidizing the sulfur atom to the desired λ⁴ state without inducing other transformations within the molecule.

Once synthesized, a full suite of characterization techniques will be essential to confirm the structure and elucidate its electronic properties. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be fundamental in determining the connectivity of atoms and the chemical environment of the protons and carbons. Advanced 2D NMR techniques like COSY and HSQC would further confirm the structural assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry will be critical for confirming the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, particularly the carbonyl (C=O) and sulfoxide (B87167) (S=O) stretches, which would be characteristic of the target molecule.

X-ray Crystallography: Should a crystalline sample be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the heterocyclic ring.

These characterization data would not only confirm the successful synthesis but also provide the first fundamental insights into the physical and electronic nature of this novel compound.

Unexplored Reactivity and Transformation Pathways

With a confirmed synthesis and characterization, the door would open to exploring the reactivity of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one. The presence of the sulfoxide group, the carbonyl functionality, and the bicyclic ring system suggests a rich and varied chemical reactivity. Key areas of investigation would include:

Redox Chemistry: The sulfoxide moiety can potentially be further oxidized to a sulfone or reduced back to a sulfide (B99878). Investigating these transformations would provide valuable information about the compound's stability and electronic properties.

Ring-Opening Reactions: The stability of the benzoxathiinone ring system could be probed under various conditions (acidic, basic, thermal). Such studies could lead to the formation of novel functionalized benzene (B151609) derivatives.

Reactions at the Carbonyl Group: The reactivity of the ketone could be explored through reactions such as reductions, nucleophilic additions, and condensations, offering pathways to a range of new derivatives.

Thermal and Photochemical Stability: Understanding the compound's stability to heat and light will be crucial for any potential applications.

Promising Avenues for Computational Chemistry Research

In parallel with synthetic efforts, computational chemistry offers a powerful tool to predict the properties and reactivity of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one before it is even synthesized. Density Functional Theory (DFT) calculations could be employed to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule and predict key geometric parameters.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the characterization of the synthesized compound.

Analyze Electronic Structure: Investigate the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and potential reactivity.

Model Reaction Pathways: Computationally explore potential synthetic routes and predict the thermodynamics and kinetics of various chemical transformations.

These computational studies would provide invaluable guidance for experimental work and offer deeper insights into the fundamental nature of this novel heterocycle.

Emerging Applications and Interdisciplinary Opportunities in Materials and Chemical Sciences

While speculative at this stage, the unique structure of 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one suggests potential applications in several areas of materials and chemical sciences. The presence of both a sulfoxide and a carbonyl group in a rigid heterocyclic framework could impart interesting properties.

Ligand Design: The oxygen and sulfur atoms could act as coordination sites for metal ions, suggesting potential applications in catalysis or as building blocks for metal-organic frameworks (MOFs).

Chiral Chemistry: The sulfur atom in the sulfoxide group is a stereocenter, meaning the molecule is chiral. This opens up possibilities in asymmetric synthesis, either as a chiral auxiliary or as a chiral ligand.

Materials Science: The rigid structure and polar functional groups might lead to interesting solid-state properties, such as liquid crystallinity or non-linear optical behavior.

The exploration of this currently unknown compound represents a frontier in heterocyclic chemistry. Its successful synthesis and characterization would not only fill a gap in the chemical literature but also provide a platform for new discoveries in reactivity, computational chemistry, and materials science, highlighting the continuous potential for innovation in fundamental chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.